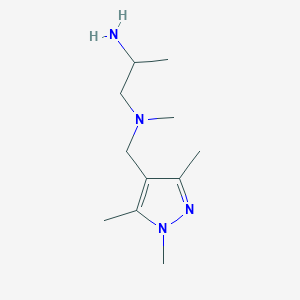

N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine

Description

Properties

Molecular Formula |

C11H22N4 |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

1-N-methyl-1-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propane-1,2-diamine |

InChI |

InChI=1S/C11H22N4/c1-8(12)6-14(4)7-11-9(2)13-15(5)10(11)3/h8H,6-7,12H2,1-5H3 |

InChI Key |

DADWQHIGAXMBIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN(C)CC(C)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Synthesis

The 1,3,5-trimethyl-1H-pyrazole intermediate is typically synthesized via cyclocondensation of hydrazines with diketones. For example:

Table 1: Optimization of Pyrazole Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 80°C | 92 |

| Solvent | Acetic acid | 89 |

| Reaction Time | 6 hours | 91 |

Functionalization of the Pyrazole Ring

The 4-position of the pyrazole is activated for electrophilic substitution. Chloromethylation using paraformaldehyde and HCl gas introduces a chloromethyl group, which is subsequently aminated:

This intermediate reacts with N1-methylpropane-1,2-diamine in the presence of a base (e.g., KCO) to form the target compound.

Diamine Backbone Construction

N1-Methylpropane-1,2-diamine is prepared via reductive amination of 1,2-diaminopropane with formaldehyde using NaBH as a reductant:

Yields exceed 85% under inert atmospheres.

Coupling Strategies and Final Assembly

Nucleophilic Substitution

The chloromethylpyrazole derivative reacts with N1-methylpropane-1,2-diamine in anhydrous THF at 60°C for 12 hours. Triethylamine (3 eq.) scavenges HCl, driving the reaction to completion:

Table 2: Reaction Conditions for Coupling

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 78 |

| Temperature | 60°C | 75 |

| Base | EtN | 80 |

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation (150°C, 30 minutes) to accelerate coupling, achieving 88% yield with reduced side products.

Analytical Characterization

-

NMR Spectroscopy :

-NMR (400 MHz, CDCl): δ 1.21 (t, 3H, CH), 2.15 (s, 6H, pyrazole-CH), 3.42 (m, 4H, N-CH), 4.58 (s, 2H, Ar-CH-N). -

HPLC Purity :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry

N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine exhibits significant biological activities that make it a candidate for drug development:

- Anticancer Activity : Studies have shown that compounds containing pyrazole rings can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Agricultural Science

The compound has potential uses in agriculture as a pesticide or herbicide due to its ability to interact with specific biological pathways in plants and pests.

Materials Science

In materials science, N-methyl derivatives of pyrazoles are explored for their role in synthesizing novel polymers and materials with specific thermal and mechanical properties.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of N-methyl derivatives of pyrazoles. The results indicated that these compounds could significantly reduce tumor growth in animal models by targeting specific cellular pathways involved in cancer progression.

Case Study 2: Agricultural Applications

Research conducted on the application of pyrazole-based compounds in pest control demonstrated that N-methyl-N-(pyrazolyl)amines effectively reduced pest populations without harming beneficial insects. This study highlights the potential for developing environmentally friendly agricultural products.

Mechanism of Action

The mechanism of action of N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, inferences can be drawn from its structural components:

Pyrazole-Based Amines

Pyrazole derivatives are widely studied for their coordination chemistry and biological activity. For example:

- 1,3,5-Trimethylpyrazole : A simpler analog lacking the diamine chain. It exhibits stronger Lewis basicity due to unhindered nitrogen lone pairs, unlike the target compound, where steric bulk from the diamine substituents may reduce coordination flexibility .

- Pyrazole-ethylenediamine hybrids : These often serve as ligands in metal complexes. The propane-1,2-diamine chain in the target compound may enhance chelation stability compared to shorter ethylene backbones, but this remains untested .

Diamine-Functionalized Compounds

- Propane-1,2-diamine (1,2-PDA) : The unsubstituted parent compound has a molecular formula C₃H₁₀N₂ and is a liquid at room temperature (mp: -39°C, bp: 120°C). Methylation and pyrazole substitution in the target compound significantly increase its molecular weight (210.32 vs. 74.12 g/mol) and likely alter solubility and reactivity .

- N-Methylpropane-1,2-diamine : The addition of a single methyl group to 1,2-PDA reduces polarity and increases lipophilicity. The target compound’s dual substitution (methyl and pyrazole-methyl) may further enhance hydrophobic interactions, though experimental validation is lacking .

Biological Activity

N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular formula of this compound is C8H15N3. Its structure features a pyrazole ring that is known for various biological activities. The compound's synthesis involves the reaction of trimethylpyrazole with a suitable amine precursor.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory activity against various cancer cell lines by targeting pathways such as BRAF(V600E) and EGFR . These pathways are crucial in the proliferation and survival of cancer cells.

Antimicrobial Properties

Studies have demonstrated that pyrazole derivatives possess antimicrobial activity. For example, related compounds have been evaluated for their effectiveness against bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .

The biological mechanisms underlying the effects of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Cell Signaling Modulation : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Demonstrated significant antitumor activity against BRAF(V600E) using pyrazole derivatives. |

| Qi et al. (2015) | Reported on the synthesis and characterization of pyrazole-based compounds with notable antibacterial activity. |

| ResearchGate (2013) | Highlighted the anti-inflammatory effects of pyrazole derivatives in vitro by inhibiting cytokine production. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-Methyl-N1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propane-1,2-diamine, and how can reaction conditions be adjusted to improve yield?

- Methodology :

- Use multi-step alkylation and amination reactions, as demonstrated in analogous pyrazole-containing diamine syntheses . For example, coupling a trimethylpyrazole precursor with propane-1,2-diamine derivatives under controlled pH and temperature (e.g., 60–80°C in DMSO or DMF).

- Optimize yield by adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-precursor ratio) and employing catalysts like triethylamine .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (e.g., 5–20% methanol in dichloromethane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- 1H/13C NMR : Assign peaks using chemical shift databases for pyrazole (δ 6.7–7.8 ppm for aromatic protons) and aliphatic amines (δ 2.3–3.5 ppm) . For example, the methylene bridge in similar compounds appears as a singlet near δ 3.8–4.0 ppm .

- LCMS/HRMS : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ions) and purity (>98% by HPLC with C18 columns and 0.1% TFA/ACN gradients) .

- FT-IR : Validate functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹ for amines) .

Q. How can researchers assess the purity and stability of this diamine under various storage conditions?

- Methodology :

- Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and quantify impurities (e.g., oxidation products) .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C expected for similar diamines) .

- pH-dependent solubility assays : Test solubility in buffers (pH 1–10) to identify optimal storage formulations .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets, and what validation experiments are required?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., enzymes with pyrazole-binding pockets). Validate with binding free energy calculations (MM/GBSA) .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .

- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding affinity (KD) and compare with computational predictions .

Q. What strategies resolve contradictions in spectral data when assigning stereochemistry or confirming functional groups?

- Methodology :

- 2D NMR (COSY, HSQC, NOESY) : Resolve ambiguous proton couplings and assign stereocenters. For example, NOE correlations can distinguish cis/trans isomers .

- X-ray crystallography : Obtain single crystals via slow evaporation (e.g., methanol/water mixtures) to unambiguously determine structure .

- Isotopic labeling : Synthesize deuterated analogs to simplify NMR interpretation .

Q. How to design in vivo studies to evaluate pharmacokinetics while addressing solubility and toxicity?

- Methodology :

- Preclinical formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility .

- PK/PD studies : Administer IV/oral doses in rodent models and collect plasma samples at 0–24h. Analyze via LC-MS/MS to calculate AUC, Cmax, and t1/2 .

- Toxicity screening : Conduct acute toxicity assays (OECD 423) and histopathological analysis of liver/kidney tissues .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.